molecular formula C17H25NO4 B1313219 Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate CAS No. 63983-88-0

Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate

Cat. No. B1313219
CAS RN: 63983-88-0
M. Wt: 307.4 g/mol
InChI Key: VWLHJMBZIRZECB-UHFFFAOYSA-N
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Description


Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate is a chemical compound used in scientific research1. It has diverse applications, ranging from drug synthesis to organic chemistry studies1.



Synthesis Analysis


The synthesis of Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate is not explicitly mentioned in the search results. However, tert-butyl carbamate, a related compound, has been used in palladium-catalyzed synthesis of N-Boc-protected anilines2.



Molecular Structure Analysis


The exact molecular structure of Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate is not provided in the search results. However, a related compound, tert-Butyl (1R,2S,4S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate, has an empirical formula of C19H26N2O4 and a molecular weight of 346.423.



Chemical Reactions Analysis


The specific chemical reactions involving Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate are not detailed in the search results. However, tert-butyl carbamate, a related compound, has been involved in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides2.



Physical And Chemical Properties Analysis


The physical and chemical properties of Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate are not explicitly mentioned in the search results.


Scientific Research Applications

HIV-Protease Activity Detection

Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate has been utilized in the synthesis of peptides serving as chromogenic protease substrates. These peptides are particularly useful in spectrophotometrically detecting HIV-protease activity, as demonstrated in a study by Badalassi et al. (2002) (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Synthesis of Cryptophycin-24

In the field of medicinal chemistry, this compound has been used in the efficient synthesis of cryptophycin-24 (Arenastatin A), a substance with potential antitumor activity. Eggen et al. (2000) described protocols that utilize this compound in the synthesis process, highlighting its importance in developing therapeutic agents (Eggen, Mossman, Buck, Nair, Bhat, Ali, Reiff, Boge, & Georg, 2000).

Synthesis of Protected 1,2-Amino Alcohols

Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate plays a crucial role in synthesizing protected 1,2-amino alcohols. Tang, Volkman, and Ellman (2001) demonstrated its use in producing these alcohols with high yields and diastereoselectivities, crucial for various synthetic transformations in organic chemistry (Tang, Volkman, & Ellman, 2001).

Precursor for trans-4-Methylproline

This compound is also used as a precursor for trans-4-methylproline, a valuable building block in organic synthesis. Nevalainen and Koskinen (2001) explored its hydrogenation under various conditions, demonstrating its versatility in synthesizing amino acid derivatives (Nevalainen & Koskinen, 2001).

Safety And Hazards


The safety and hazards associated with Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate are not explicitly mentioned in the search results.


Future Directions


The future directions for the use of Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate are not explicitly mentioned in the search results. However, it is noted that this compound is a versatile chemical compound used in scientific research, with diverse applications ranging from drug synthesis to organic chemistry studies1.


properties

IUPAC Name

tert-butyl 5-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-17(2,3)22-15(19)11-7-8-12-18-16(20)21-13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLHJMBZIRZECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate

CAS RN

63983-88-0
Record name tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Farand, N Mai, J Chandrasekhar, ZE Newby… - Bioorganic & medicinal …, 2016 - Elsevier
Herein, we describe the synthesis of Pyk2 inhibitors via macrocyclization of FAK and dual Pyk2-FAK inhibitors. We identified macrocycle 25a as a highly potent Pyk2 inhibitor (IC 50 = …
Number of citations: 24 www.sciencedirect.com

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